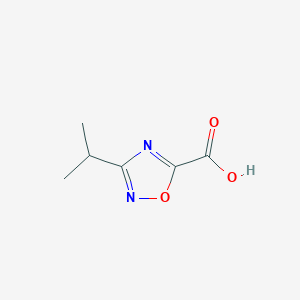

3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid

概要

説明

3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropyl hydrazine with carbonyl compounds followed by cyclization with carboxylic acids or their derivatives . The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

化学反応の分析

1.1. Oxidation of 3-Isopropyl-1,2,4-oxadiazole Derivatives

The isopropyl group at position 3 can undergo oxidative cleavage to yield the carboxylic acid derivative. For example:

-

In vivo oxidation of 5-isopropyl-1,2,4-oxadiazoles via cytochrome P450 enzymes produces carboxylic acids, as observed in antiinflammatory studies .

-

Chemical oxidation using strong oxidizing agents (e.g., KMnO₄ or CrO₃) under acidic or basic conditions is a plausible synthetic route, though direct experimental data for this compound remains limited .

1.2. Microwave-Assisted Cyclization

1,2,4-Oxadiazoles are often synthesized via cyclization of amidoximes and carboxylic acid derivatives. For example:

-

A solvent-free microwave method using potassium carbonate facilitates the formation of 3-aryl-5-pentyl-1,2,4-oxadiazoles in 8 minutes with yields up to 80% .

-

Adapting this method, 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid could be synthesized from ethyl hexanoate and an arylamidoxime precursor, followed by oxidation .

2.1. Carboxylic Acid Reactions

The C-5 carboxylic acid group participates in typical acid-mediated transformations:

2.2. Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but reacts under specific stimuli:

-

Electrophilic Substitution : Limited due to electron-deficient nature, but halogenation at C-3 is possible with NBS or Cl₂ .

-

Reductive Ring Opening : Catalytic hydrogenation (H₂/Pd-C) cleaves the ring to form imidamide intermediates .

3.1. In Vivo Oxidation Pathways

-

The isopropyl group may oxidize to a carboxylic acid via microsomal enzymes (e.g., cytochrome P450), as proposed for antiinflammatory 1,2,4-oxadiazoles .

-

This metabolic pathway is critical for prodrug activation in therapeutic contexts .

3.2. Enzyme Inhibition

-

Carboxylic acid derivatives of 1,2,4-oxadiazoles show inhibitory activity against carbonic anhydrase IX (CA-IX) with picomolar affinity, suggesting interactions via zinc-binding motifs .

Structural and Spectroscopic Data

Key characterization data for analogs :

Key Research Findings

-

Anticancer Activity : Carboxylic acid derivatives of 1,2,4-oxadiazoles inhibit HDAC-1 with IC₅₀ values as low as 8.2 nM, comparable to SAHA (vorinostat) .

-

Selective CA-IX Inhibition : Derivatives like 16a (Table 2 in Source ) show Kᵢ = 89 pM against CA-IX, highlighting therapeutic potential for hypoxic tumors.

6.2. Oxidative Pathway

Microsomal oxidation of isopropyl to carboxylic acid involves:

科学的研究の応用

The 1,2,4-oxadiazole derivatives, including 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid, have been extensively studied for their anticancer properties. Research has demonstrated that certain derivatives exhibit potent activity against various cancer cell lines. For instance:

- Anticancer Agents : Studies have shown that some 1,2,4-oxadiazoles can induce apoptosis in cancer cells. A notable derivative was reported to have an IC50 value of approximately 0.003 M against human lung adenocarcinoma cells (LXFA 629) and melanoma cells (MAXF 401) . This suggests that modifications to the oxadiazole structure can lead to more effective anticancer agents.

- Case Study : A series of substituted oxadiazoles were evaluated against multiple cancer cell lines, revealing high selectivity and potency. For example, one compound showed an IC50 value of 1.143 M against renal cancer cells .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties.

- Mechanism of Action : The compound's anti-inflammatory effects are believed to be linked to the presence of a carboxylic acid group that can undergo oxidation in vivo, potentially leading to metabolites with enhanced activity .

- Research Findings : Preliminary studies indicated a correlation between the electronic properties of the compound and its anti-inflammatory activity. Although the sample size was limited, the findings suggest potential for further exploration in this area .

Antihypertensive and Antiviral Activities

In addition to anticancer and anti-inflammatory applications, derivatives of this compound have been noted for their antihypertensive and antiviral activities.

- Antihypertensive Activity : Certain oxadiazole compounds have shown effectiveness in lowering blood pressure in animal models. These compounds function by interacting with specific biological pathways that regulate vascular tone .

- Antiviral Activity : Some derivatives have demonstrated antiviral effects against influenza viruses. The mechanisms behind these effects involve interference with viral replication processes .

Synthesis and Structural Modifications

The synthesis of this compound typically involves cycloaddition reactions from amidoximes and nitrile oxides . Structural modifications can enhance biological activity:

作用機序

The mechanism of action of 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways and molecular targets can vary depending on the specific application and biological context .

類似化合物との比較

1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.

1,2,5-Oxadiazole: Differently substituted oxadiazole with unique properties.

1,3,4-Oxadiazole: Known for its bioisosteric properties and used in drug design.

Uniqueness: 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

生物活性

3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an androgen receptor modulator and its implications in cancer treatment. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a five-membered oxadiazole ring with a carboxylic acid functional group. It can be synthesized from ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate through hydrolysis or other synthetic pathways .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Notably, it exhibits potent activity as an androgen receptor antagonist. This property is particularly beneficial for treating androgen receptor-dependent conditions such as prostate cancer.

Research indicates that the compound acts as a selective androgen receptor modulator (SARM), showing high affinity for the androgen receptor while exhibiting minimal agonistic effects. It effectively inhibits the proliferation of prostate cancer cell lines .

Anticancer Activity

A study evaluating various oxadiazole derivatives demonstrated that this compound showed significant cytotoxicity against several cancer cell lines. The compound's IC50 values were assessed against human colon adenocarcinoma (CXF HT-29), lung adenocarcinoma (LXFA 629), and prostate cancer (PRXF 22Rv1) among others. The results indicated that it has selective toxicity towards cancer cells compared to normal cells .

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (CXF HT-29) | 9.27 |

| Lung Adenocarcinoma (LXFA 629) | 12.0 |

| Prostate Cancer (PRXF 22Rv1) | 7.0 |

Selectivity Index

The selectivity index (SI) for the compound was also evaluated, indicating a favorable profile for targeting cancer cells while sparing normal cells. For instance, the SI values ranged from 3.06 to 4.13 across different studies .

Additional Biological Activities

Apart from its anticancer properties, this compound has been investigated for its antimicrobial and anti-inflammatory activities. In vitro studies have shown that it can inhibit inflammatory responses in macrophages and exhibit antimicrobial properties against certain pathogens .

特性

IUPAC Name |

3-propan-2-yl-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3(2)4-7-5(6(9)10)11-8-4/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDBLQIMSDKHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631257 | |

| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-38-1 | |

| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。